2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol
Overview
Description
2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol typically involves multiple steps:
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Formation of the Alkyne Intermediate: : The initial step involves the synthesis of the alkyne intermediate, which can be achieved through a Sonogashira coupling reaction. This reaction typically involves the coupling of a phenylacetylene with an appropriate halide in the presence of a palladium catalyst and a copper co-catalyst.
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Addition of the Morpholine Ring: : The next step involves the addition of the morpholine ring to the alkyne intermediate. This can be achieved through a nucleophilic substitution reaction, where the alkyne intermediate reacts with morpholine under basic conditions.
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Nitration: : The final step involves the nitration of the phenol ring. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The unique structure of this compound makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol involves its interaction with specific molecular targets. The morpholine ring and the phenyl group can interact with various enzymes and receptors, modulating their activity. The nitrophenol moiety can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)phenol
- 2,4-Dichloro-6-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)phenol
Uniqueness
2-(1-Morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the morpholine ring, phenyl group, and nitrophenol moiety provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
2-(1-morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-19-9-7-16(21(23)24)14-17(19)18(20-10-12-25-13-11-20)8-6-15-4-2-1-3-5-15/h1-5,7,9,14,18,22H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUMAVFPEBRJND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386569 | |
Record name | Phenol, 2-[1-(4-morpholinyl)-3-phenyl-2-propynyl]-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658343 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
165402-19-7 | |
Record name | Phenol, 2-[1-(4-morpholinyl)-3-phenyl-2-propynyl]-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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